Journal Name:Journal of Agricultural and Food Chemistry
Journal ISSN:0021-8561
IF:5.895
Journal Website:http://pubs.acs.org/journal/jafcau
Year of Origin:1953
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1448
Publishing Cycle:Biweekly
OA or Not:Not
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-01-23 , DOI:
10.1080/19466315.2023.2169344
Ordinal outcomes are common in medicine and can be analyzed in many ways, but the distribution of ordinal data can present unique challenges. The proposed KESETT study is a three-armed, randomized trial comparing two doses of ketamine plus levetiracetam to levetiracetam alone for treating patients with benzodiazepine-refractory status epilepticus. A Bayesian, adaptive clinical trial is proposed employing an ordinal primary outcome at 60 minutes ranging from 1 (improving consciousness and seizure cessation) to 5 (life-threatening event/death). Based on a previous study, the ordinal outcome is expected to have a bimodal distribution, with the effect of treatment expected to be non-proportional across the outcome scale. As such, approaches relying on assuming proportionality of the odds are not appropriate. We propose for this scenario an analytic approach to compare ordinal outcomes using the expected score derived from the posterior distribution for each treatment group. This approach requires minimal assumptions, maintains the benefit of using the full ordinal scale, is interpretable, and can be used in a Bayesian analysis framework. We compare this new approach under multiple simulated scenarios to 3 traditional frequentist approaches. The new approach controls type I error and power, resulting in a sizable reduction in sample size relative to a non-parametric test.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-05-22 , DOI:
10.1080/19466315.2023.2200113
Published in Statistics in Biopharmaceutical Research (Vol. 15, No. 2, 2023)
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-01-30 , DOI:
10.1080/19466315.2023.2173645
AbstractThe ICH E9(R1) guidance on estimands is a key tool for the creation and review of protocol design and analysis planning, for both industry and regulatory statisticians. The framework has been described as useful for improving study design, intercurrent event handling, data collection, analysis, and interpretation to align the estimand with the primary clinical question to add clarity and precision to support regulatory decision-making. In this paper, we describe our experience as regulatory statisticians in review of Investigational New Drug protocols and statistical analysis plans, with an emphasis on trials used to support substantial evidence of effectiveness in New Drug Applications and Biologic License Applications. Our intent is to describe our experience with this powerful and effective framework tool, to align the clinical trial’s primary objective with its analysis outcomes and interpretation.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-05-22 , DOI:
10.1080/19466315.2022.2108138
AbstractWe summarize what we consider to be the two main limitations of the “Estimands for Recurrent Event Endpoints in the Presence of a Terminal Event” (Schmidli et al. Citation2022Schmidli, H., Roger, J. H., and Akacha, M. (2022), “Estimands for Recurrent Event Endpoints in the Presence of a Terminal Event,” Statistics in Biopharmaceutical Research, this issue. DOI: 10.1080/19466315.2021.1895883. [Taylor & Francis Online], [Google Scholar]). First, the authors did not give detailed guidance on how to choose an appropriate estimand in light of subject-matter considerations. Reasoning about the mechanism by which treatment affects different types of events is central when selecting a causal estimand, and such reasoning can be grounded in the interventionist mediation literature. Second, the article also did not discuss the crucial task of identification when the aim is to study a causal question. Thereby, the authors omit important differences in the uncertainty of the assumptions needed to target each estimand by particular statistical methods. These assumptions have crucial implications for the confidence that can be placed in a given effect estimate, and for the planning and collection of relevant variables in the study design.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-07-25 , DOI:
10.1080/19466315.2023.2238650
AbstractThis article provides a summary of discussions from the American Statistical Association (ASA) Biopharmaceutical (BIOP) Section Open Forum organized by the ASA BIOP Statistical Methods in Oncology Scientific Working Group in coordination with the US FDA Oncology Center of Excellence and LUNGevity Foundation on June 24, 2021, and January 13, 2022. Diverse stakeholders engaged in a discussion on how best to use various innovative clinical trial designs in designing future pediatric oncology trials. While standard randomized controlled trials are preferred to evaluate treatment effect in an unbiased manner, given the rarity of pediatric cancers, innovative strategies are needed to promote and assure timely cancer drug development in pediatric populations. The discussions highlighted the need to consider innovative designs with less stringent Type I error specification and Bayesian designs borrowing from external control data, or borrowing treatment effect information from adult data, or both. Such designs are available in the literature and some examples are summarized under the FDA Complex Innovative Trials Design Pilot Program (https://www.fda.gov/drugs/development-resources/complex-innovative-trial-design-meeting-program). Early consultation with global regulatory agencies for pediatric clinical trials can provide a better understanding of different features of the clinical trial design options for successful pediatric cancer drug development.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-07 , DOI:
10.1080/19466315.2022.2128405
Published in Statistics in Biopharmaceutical Research (Vol. 15, No. 1, 2023)
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-06-30 , DOI:
10.1080/19466315.2023.2207487
Estimates of EC501 from dose–response data play an important role in comparing drug potencies. When the sampling data of dose–response studies fail to follow a sigmoidal shaped curve, and the data ...
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-03-13 , DOI:
10.1080/19466315.2023.2190930
AbstractThe Hochberg procedure is known to be more powerful than the Bonferroni method but the test statistics need to satisfy certain dependence conditions. Due to the lack of validation of the positive dependence assumption in the Hochberg procedure, the US Food and Drug Administration guidance on multiple endpoints in clinical trials provides conservative recommendations on the Hochberg procedure, and limits its application on a small set of standard test statistics. Based on the demand of using the Hochberg procedure in a more flexible way, we develop a test to validate the dependence assumption in the Hochberg procedure and Benjamini-Hochberg procedure. A simulation study is conducted for power analysis, and a case study in metastatic breast cancer is included to illustrate how the proposed test can be applied to validating the dependence type between the progression-free survival and overall survival.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2023-02-22 , DOI:
10.1080/19466315.2023.2183252
AbstractIn rare diseases, there are many unanswered questions that are critical to clinical development. Among them, one important question is how to choose primary endpoints that translate into meaningful improvement of health outcomes for patients while maximizing trial probability of success at the same time. A natural history study is often recommended by regulatory agencies, following this, traditional approach has dampened enthusiasm for many drug developers because it entails much higher cost and longer timeline. We propose to use an innovative design that allows adaptation on primary endpoint(s) so that learning stage of the disease can be done within the pivotal trial itself through a subset of patients (i.e. informational cohort). The overall family wise error rate (FWER) will be controlled through the use of combination test following partition test principle. A case example in patients with Pompe disease is used to show that the proposed innovative design maintains robust power across treatment effect scenarios while traditional fixed design bears the high risk of failure due to incorrect endpoint selection. Even if multiple endpoints can be included as primary, the proposed innovative design can still improve power over traditional designs by optimizing alpha allocations in cases with differential treatment effects.
Journal of Agricultural and Food Chemistry ( IF 5.895 ) Pub Date: 2022-10-31 , DOI:
10.1080/19466315.2022.2128404
AbstractThis article provides a summary of discussions from the American Statistical Association (ASA) Biopharmaceutical (BIOP) Section Open Forum on April 8, 2021, and May 13, 2021, organized by the ASA BIOP Statistical Methods in Oncology Scientific Working Group in coordination with the United States Food and Drug Administration (U.S. FDA) Oncology Center of Excellence (OCE) and LUNGevity Foundation. In most cancer trials, disproportionately low numbers of older adults and certain racial minority groups are enrolled, even though a high incidence of cancer is observed in these subpopulations. This results in a lack of sufficient information on efficacy and safety of new treatments in such demographic subpopulations. Discussions with a diverse group of stakeholders including oncologists, patient advocates, experts from international regulatory agencies, academicians, and representatives of the pharmaceutical industry focused on designing future pre- and post-market studies to evaluate treatment effect in demographically underrepresented (UR) cancer populations such as racial and ethnic minority groups and older adults. It is noted that often there is poor or no representation of pediatric cancer patients as well. However, not all adult cancers are observed in pediatric patients and vice-a-versa and these discussions mainly focused on adult cancers. It is recognized that inclusion of broader patient populations can introduce heterogeneity and if the trial includes patients with more comorbidities or poorer prognosis may increase the chances of rejecting an effective therapy. However, there are clinical trial designs and statistical methods to include and evaluate treatment effects in UR cancer patients. Importantly, a commitment and a concerted effort from all stakeholders to change the current practice is necessary to better understand the benefit/risk in these demographically UR patients in cancer clinical trials.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学1区 | AGRICULTURE, MULTIDISCIPLINARY 农业综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.80 | 235 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://acs.manuscriptcentral.com/acs
- Submission Guidelines
- https://publish.acs.org/publish/author_guidelines?coden=jafcau
- Submission Template
- https://pubs.acs.org/page/jafcau/submission/authors.html
- Reference Format
- https://pubs.acs.org/page/jafcau/submission/reference-guidelines.html
- Collection Carrier
- RESEARCH ARTICLES REVIEW ARTICLES PERSPECTIVES VIEWPOINTS COMMENTS SYMPOSIA OR TOPICAL COLLECTIONS